1-[(1S)-1-chloroethyl]-3-nitrobenzene
Description
1-[(1S)-1-Chloroethyl]-3-nitrobenzene is a chiral aromatic compound characterized by a nitro group at the meta position of a benzene ring and a (1S)-configured chloroethyl substituent. Its molecular formula is C₈H₇ClNO₂, with a molecular weight of 184.60 g/mol.
Synthesis: The compound can be synthesized via fluorination of the corresponding alcohol using diethylamino sulfur trifluoride (DAST), as indicated for structurally related fluorinated analogs .
Properties
IUPAC Name |
1-[(1S)-1-chloroethyl]-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWUNNJGVSGUAF-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-1-chloroethyl]-3-nitrobenzene typically involves the nitration of 1-chloroethylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-1-chloroethyl]-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Sodium hydroxide or potassium hydroxide, water or alcohol as solvents.
Major Products Formed
Reduction: 1-[(1S)-1-aminoethyl]-3-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1S)-1-chloroethyl]-3-nitrobenzene is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitro compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its structural properties.
Industry: Used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-chloroethyl]-3-nitrobenzene involves its interaction with molecular targets through its nitro and chloro functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The nitro group is particularly reactive and can undergo reduction to form reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-[(1S)-1-chloroethyl]-3-nitrobenzene with key analogs:
Key Research Findings
- Crystal Structures: 1-(Chloromethyl)-3-nitrobenzene crystallizes in a monoclinic system (space group P2₁/c), with a mean σ(C–C) bond length of 0.003 Å . The bromo analog exhibits similar packing but larger unit cell parameters due to bromine’s van der Waals radius .
- Lipophilicity Trends : The addition of a chloroethyl group increases lipophilicity (predicted XLogP3 ~2.5) compared to 1-chloro-3-nitrobenzene (XLogP3 ~2.1), influencing bioavailability .
Biological Activity
1-[(1S)-1-chloroethyl]-3-nitrobenzene is an organic compound classified as an aryl chloride and nitroaromatic, with the molecular formula C₈H₈ClN₃O₂. This compound has garnered attention due to its significant biological activity, particularly in the context of pharmaceutical applications. Research indicates its potential in modulating neurokinin-1 receptors (NK-1R) and inhibiting immune response pathways, making it a candidate for treating various diseases, including cancer and autoimmune disorders.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Neurokinin-1 Receptor Modulation : The compound's derivatives are being investigated for their ability to modulate the substance P/NK-1R system, which is implicated in various pathophysiological conditions, including cancer and neurological disorders. This modulation may enhance therapeutic effects when combined with other drugs.
- Inhibition of MyD88 : this compound has shown potential in inhibiting Myeloid differentiation factor 88 (MyD88), a key protein involved in immune responses. This inhibition could lead to new therapeutic strategies for autoimmune diseases and neuroinflammation.
Research Findings
Recent studies have provided insights into the biological activities and potential applications of this compound:
- Anti-inflammatory Effects : Research has indicated that derivatives of this compound exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that certain derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have shown IC50 values comparable to established chemotherapeutic agents .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Chloronitrobenzene | C₆H₄ClNO₂ | Commonly used as an intermediate in organic synthesis. |
| 4-Chloronitrobenzene | C₆H₄ClNO₂ | Similar reactivity but different substitution pattern; used in dye synthesis. |
| 2-Chloronitrobenzene | C₆H₄ClNO₂ | Exhibits different electrophilic properties due to ortho substitution. |
What distinguishes this compound from these similar compounds is its specific chloroethyl configuration, enhancing its biological activity and therapeutic applications.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cancer Treatment : A study evaluated the cytotoxic effects of derivatives on prostate cancer cells (PC3). The results indicated that certain derivatives had IC50 values as low as 1.71 nM, showcasing their potential as effective chemotherapeutic agents .
- Neuroinflammation : Another study focused on the inhibition of MyD88 by derivatives of this compound, demonstrating a reduction in inflammatory markers in animal models of autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
